molecular formula C11H14BrNO B1381484 4-Bromo-3-(cyclobutylmethoxy)aniline CAS No. 1696251-27-0

4-Bromo-3-(cyclobutylmethoxy)aniline

Cat. No.: B1381484
CAS No.: 1696251-27-0
M. Wt: 256.14 g/mol
InChI Key: RYWHGDBNEIKLGI-UHFFFAOYSA-N
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Description

4-Bromo-3-(cyclobutylmethoxy)aniline is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. It belongs to the class of anilines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the 4-position and a cyclobutylmethoxy group at the 3-position of the aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the protection of the aniline group with acetyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The protected intermediate is then deprotected, and the cyclobutylmethoxy group is introduced via nucleophilic substitution using cyclobutylmethanol and a suitable base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of 4-Bromo-3-(cyclobutylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The bromine atom and the aniline group can participate in EAS reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The cyclobutylmethoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

Common Reagents and Conditions

    Bromination: Bromine or NBS in the presence of a catalyst such as iron(III) bromide.

    Nucleophilic Substitution: Cyclobutylmethanol with bases like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.

Major Products Formed

    Nitration: 4-Bromo-3-(cyclobutylmethoxy)-2-nitroaniline.

    Sulfonation: 4-Bromo-3-(cyclobutylmethoxy)-2-sulfonylaniline.

    Halogenation: 4-Bromo-3-(cyclobutylmethoxy)-2-chloroaniline.

Scientific Research Applications

4-Bromo-3-(cyclobutylmethoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the cyclobutylmethoxy group.

    3-(Cyclobutylmethoxy)aniline: Similar structure but lacks the bromine atom.

    4-Chloro-3-(cyclobutylmethoxy)aniline: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-Bromo-3-(cyclobutylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclobutylmethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

4-bromo-3-(cyclobutylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWHGDBNEIKLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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